Cas no 936074-38-3 (2,4-Dimethylquinoline-7-carboxylic acid)

2,4-Dimethylquinoline-7-carboxylic acid is a quinoline derivative featuring a carboxylic acid functional group at the 7-position and methyl substituents at the 2- and 4-positions. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its structural framework allows for further functionalization, making it valuable for constructing complex heterocyclic systems. The presence of the carboxylic acid group enhances its reactivity, enabling coupling reactions, esterifications, and amide formations. The dimethyl substitution pattern may influence steric and electronic properties, offering selectivity in synthetic applications. This compound is typically handled under standard laboratory conditions, with purity and stability being critical for consistent performance in research and industrial processes.
2,4-Dimethylquinoline-7-carboxylic acid structure
936074-38-3 structure
Product Name:2,4-Dimethylquinoline-7-carboxylic acid
CAS No:936074-38-3
MF:C12H11NO2
MW:201.221243143082
MDL:MFCD09261473
CID:1077204
PubChem ID:16767384
Update Time:2025-06-08

2,4-Dimethylquinoline-7-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2,4-Dimethylquinoline-7-carboxylic acid
    • 2,4-Dimethyl-7-quinolinecarboxylic acid
    • LS-03525
    • FT-0683249
    • AKOS005172690
    • AB01334866-02
    • NCGC00342948-01
    • MFCD09261473
    • 936074-38-3
    • DTXSID70587979
    • CS-0313351
    • SB68672
    • 2,4-dimethylquinoline-7-carboxylicacid
    • SCHEMBL21816246
    • ALBB-010411
    • STK664185
    • 7-quinolinecarboxylic acid, 2,4-dimethyl-
    • MDL: MFCD09261473
    • Inchi: 1S/C12H11NO2/c1-7-5-8(2)13-11-6-9(12(14)15)3-4-10(7)11/h3-6H,1-2H3,(H,14,15)
    • InChI Key: IWKCHSWYNHEKGB-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC2C(C=1)=NC(C)=CC=2C)=O

Computed Properties

  • Exact Mass: 201.07900
  • Monoisotopic Mass: 201.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 50.2Ų

Experimental Properties

  • PSA: 50.19000
  • LogP: 2.54980

2,4-Dimethylquinoline-7-carboxylic acid Security Information

  • HazardClass:IRRITANT

2,4-Dimethylquinoline-7-carboxylic acid Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 2,4-Dimethylquinoline-7-carboxylic acid

Introduction to 2,4-Dimethylquinoline-7-carboxylic Acid (CAS No. 936074-38-3)

2,4-Dimethylquinoline-7-carboxylic acid, identified by the Chemical Abstracts Service registry number CAS No. 936074-38-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline family, a class of molecules known for their broad spectrum of biological activities and utility in drug development. The presence of two methyl groups at the 2- and 4-positions, along with a carboxylic acid functional group at the 7-position, imparts unique chemical and pharmacological properties that make it a promising candidate for further exploration.

The structural framework of 2,4-Dimethylquinoline-7-carboxylic acid consists of a fused benzene and pyridine ring system, which is a common motif in bioactive molecules. The electron-rich nature of this system, combined with the electron-withdrawing effect of the carboxylic acid group, makes it a versatile scaffold for chemical modifications and functionalization. Such structural features are often exploited to enhance binding affinity, metabolic stability, and overall pharmacokinetic profiles in drug candidates.

In recent years, there has been a surge in research focused on quinoline derivatives due to their demonstrated efficacy in various therapeutic areas. One particularly notable area is their application as antimalarial agents. Quinoline-based compounds have been integral to the fight against malaria for decades, with chloroquine being one of the most well-known examples. The introduction of structural modifications, such as those seen in 2,4-Dimethylquinoline-7-carboxylic acid, aims to improve upon the limitations of older drugs, such as resistance and side effects.

Moreover, quinoline derivatives have shown promise in other therapeutic domains beyond antimalarial applications. For instance, certain analogs have been investigated for their potential as anticancer agents. The ability of quinolines to interact with biological targets such as topoisomerases and kinase enzymes has made them attractive candidates for developing novel chemotherapeutic strategies. The carboxylic acid moiety in 2,4-Dimethylquinoline-7-carboxylic acid provides a site for further derivatization, allowing chemists to fine-tune the molecule’s properties for specific biological activities.

Recent advancements in computational chemistry and high-throughput screening have accelerated the discovery process for new drug candidates. These methodologies enable researchers to predict the binding modes and interactions of compounds like 2,4-Dimethylquinoline-7-carboxylic acid with biological targets with remarkable accuracy. Such insights are crucial for designing molecules with enhanced efficacy and reduced toxicity. Computational studies have suggested that modifications at the 2- and 4-positions can significantly influence the pharmacological profile of quinoline derivatives, making 2,4-Dimethylquinoline-7-carboxylic acid a compelling subject for further investigation.

In vitro studies have begun to unravel the mechanistic aspects of 2,4-Dimethylquinoline-7-carboxylic acid’s interactions with various biomolecules. Initial experiments indicate that this compound exhibits moderate affinity for certain enzymes implicated in infectious diseases and cancer pathways. The carboxylic acid group appears to play a critical role in mediating these interactions by participating in hydrogen bonding networks or coordinating with metal ions present in biological systems. Further characterization using X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy could provide deeper insights into its molecular architecture and binding mechanisms.

The synthesis of 2,4-Dimethylquinoline-7-carboxylic acid presents an interesting challenge due to its complex structure. Traditional synthetic routes often involve multi-step processes that require careful optimization to ensure high yields and purity. Recent reports have highlighted novel synthetic strategies that leverage catalytic methods or transition-metal complexes to streamline the preparation of quinoline derivatives. These advancements not only facilitate access to compounds like 2,4-Dimethylquinoline-7-carboxylic acid but also open avenues for exploring related analogs with tailored properties.

As research progresses, the potential applications of 2,4-Dimethylquinoline-7-carboxylic acid are likely to expand beyond initial therapeutic areas. Its structural versatility allows for modifications that could enhance its suitability for use as an intermediate in drug synthesis or as a lead compound for structure-based drug design. Collaborative efforts between synthetic chemists and biologists are essential to fully realize its potential in addressing unmet medical needs.

The safety profile of any new compound is paramount before it can be considered for clinical use. Preliminary toxicological assessments of 2,4-Dimethylquinoline-7-carboxylic acid have indicated that it exhibits low acute toxicity at tested doses. However, comprehensive studies are necessary to evaluate its long-term effects and potential side effects. These evaluations will be critical in determining whether this compound can progress to clinical trials and ultimately become a valuable therapeutic agent.

In conclusion,2,4-Dimethylquinoline-7-carboxylic acid (CAS No. 936074-38-3) represents a fascinating molecule with diverse applications in pharmaceutical research. Its unique structural features offer opportunities for developing novel treatments against infectious diseases and cancer. With ongoing advancements in synthetic chemistry and computational biology, 2 , 4 - Dimethylquinoline - 7 - Carboxylic Acid is poised to play an important role in future drug discovery efforts.

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